Cas no 2189684-44-2 (Lenacapavir)
Lenacapavir Proprietà chimiche e fisiche
Nomi e identificatori
-
- A9A0O6FB4H
- GS-CA1
- N-[(1S)-1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonyl-but-1-ynyl)-2-pyridyl]-2-(3,5-difluorophenyl)ethyl]-2-[difluoro(trifluoromethyl)[?]yl]acetamide
- N-((S)-1-(3-(4-Chloro-3-(methylsulfonamido)-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl)-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-((3bS,4aR)-5,5-difluoro-3-(trifl
- Unii-A9A0O6FB4H
- GS-6207
- Lenacapavir
- GS-CA-2
- HY-111964
- CS-0094695
- BRYXUCLEHAUSDY-WEWMWRJBSA-N
- N-((S)-1-(3-(4-Chloro-3-(methylsulfonamido)-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl)-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetamide
- AT20076
- MS-31818
- WHO 11108
- GS-714207
- N-[(1S)-1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide
- LENACAPAVIR [INN]
- DA-73883
- EX-A5518
- N-[(1S)-1-(3-{4-chloro-3-[(methylsulfonyl)amino]-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl}-6-[3-methyl-3-(methylsulfonyl)but-1-yn-1-yl]pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl]-2-[(3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl]acetamide
- 2189684-44-2
- Lenacapavir(GS-6207)?
- D12161
- N-((1S)-1-(3-(4-CHLORO-3-(METHANESULFONAMIDO)-1-(2,2,2-TRIFLUOROETHYL)-1H-INDAZOL-7-YL)-6-(3-(METHANESULFONYL)-3-METHYLBUT-1-YN-1-YL)PYRIDIN-2-YL)-2-(3,5-DIFLUOROPHENYL)ETHYL)-2-((3BS,4AR)-5,5-DIFLUORO-3-(TRIFLUOROMETHYL)-3B,4,4A,5-TETRAHYDRO-1H-CYCLOPROPA(3,4)CYCLOPENTA(1,2-C)PYRAZOL-1-YL)ACETAMIDE
- SCHEMBL19875642
- GTPL11446
- LENACAPAVIR [WHO-DD]
- Lenacapavir (USAN/INN)
- GS6207
- GS-CA2
- Lenacapavir [USAN]
- N-((1S)-1-(3-(4-CHLORO-3-(METHANESULFONAMIDO)-1-(2,2,2-TRIFLUOROETHYL)-1H-INDAZOL-7-YL)-6-(3-(METHANESULFONYL)-3-METHYLBUT-1-YN-1-YL)PYRIDIN-2-YL)-2-(3,5- DIFLUOROPHENYL)ETHYL)-2-((3BS,4AR)-5,5-DIFLUORO-3-(TRIFLUOROMETHYL)-3B,4,4A,5-TETRAHYDRO-1H-CYCLOPROPA(3,4)CYCLOPENTA(1,2-C)PYRAZOL-1-YL)ACETAMIDE
- CHEMBL4594438
- N-[(1S)-1-{3-[4-chloro-3-methanesulfonamido-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methanesulfonyl-3-methylbut-1-yn-1-yl)pyridin-2-yl}-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.0(2),?]nona-1(6),8-dien-7-yl]acetamide
- QNG
- 1H-CYCLOPROPA(3,4)CYCLOPENTA(1,2-C)PYRAZOLE, N-((1S)-1-(3-(4-CHLORO-3-((METHYLSULFONYL)AMINO)-1-(2,2,2-TRIFLUOROETHYL)-1H-INDAZOL-7-YL)-6-(3-METHYL-3-(METHYLSULFONYL)-1-BUTYN-1-YL)-2-PYRIDINYL)-2-(3,5-DIFLUOROPHENYL)ETHYL)-5,5-DIFLUORO-3B,4,4A,5-TETRAHYDRO-3-(TRIFLUOROMETHYL)-, (3BS,4AR)-
- AKOS040733301
- GS-HIV
-
- MDL: MFCD32263377
- Inchi: 1S/C39H32ClF10N7O5S2/c1-36(2,63(3,59)60)10-9-21-5-6-22(23-7-8-26(40)30-32(23)57(17-37(43,44)45)54-35(30)55-64(4,61)62)31(51-21)27(13-18-11-19(41)14-20(42)12-18)52-28(58)16-56-34-29(33(53-56)39(48,49)50)24-15-25(24)38(34,46)47/h5-8,11-12,14,24-25,27H,13,15-17H2,1-4H3,(H,52,58)(H,54,55)/t24-,25+,27-/m0/s1
- Chiave InChI: BRYXUCLEHAUSDY-WEWMWRJBSA-N
- Sorrisi: ClC1C([H])=C([H])C(=C2C=1C(N([H])S(C([H])([H])[H])(=O)=O)=NN2C([H])([H])C(F)(F)F)C1C([H])=C([H])C(C#CC(C([H])([H])[H])(C([H])([H])[H])S(C([H])([H])[H])(=O)=O)=NC=1[C@]([H])(C([H])([H])C1C([H])=C(C([H])=C(C=1[H])F)F)N([H])C(C([H])([H])N1C2=C(C(C(F)(F)F)=N1)[C@@]1([H])C([H])([H])[C@@]1([H])C2(F)F)=O
Proprietà calcolate
- Massa esatta: 967.1435188g/mol
- Massa monoisotopica: 967.1435188g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 19
- Conta atomi pesanti: 64
- Conta legami ruotabili: 13
- Complessità: 2040
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 175
- XLogP3: 6.4
Lenacapavir Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0094695-5mg |
Lenacapavir |
2189684-44-2 | 98.49% | 5mg |
$950.0 | 2022-04-27 | |
| ChemScence | CS-0094695-10mg |
Lenacapavir |
2189684-44-2 | 98.49% | 10mg |
$1600.0 | 2022-04-27 | |
| ChemScence | CS-0094695-25mg |
Lenacapavir |
2189684-44-2 | 98.49% | 25mg |
$2800.0 | 2022-04-27 | |
| ChemScence | CS-0094695-50mg |
Lenacapavir |
2189684-44-2 | 98.49% | 50mg |
$4200.0 | 2022-04-27 | |
| ChemScence | CS-0094695-100mg |
Lenacapavir |
2189684-44-2 | 98.49% | 100mg |
$6900.0 | 2022-04-27 | |
| MedChemExpress | HY-111964-5mg |
Lenacapavir |
2189684-44-2 | 98.48% | 5mg |
¥1420 | 2024-04-19 | |
| MedChemExpress | HY-111964-10mg |
Lenacapavir |
2189684-44-2 | 98.48% | 10mg |
¥2280 | 2024-04-19 | |
| MedChemExpress | HY-111964-25mg |
Lenacapavir |
2189684-44-2 | 98.48% | 25mg |
¥3880 | 2024-04-19 | |
| MedChemExpress | HY-111964-50mg |
Lenacapavir |
2189684-44-2 | 98.48% | 50mg |
¥5450 | 2024-04-19 | |
| MedChemExpress | HY-111964-100mg |
Lenacapavir |
2189684-44-2 | 98.48% | 100mg |
¥7650 | 2024-04-19 |
Lenacapavir Fornitori
Lenacapavir Letteratura correlata
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Ulteriori informazioni su Lenacapavir
La ricerca recente sul Lenacapavir (2189684-44-2) nel campo della chimica biomedica
Il Lenacapavir, identificato con il numero CAS 2189684-44-2, rappresenta una molecola innovativa che ha attirato l'attenzione nel campo della chimica biomedica. Questo composto è stato oggetto di studi approfonditi per le sue proprietà uniche e il potenziale impatto nelle terapie avanzate.
Nelle ultime ricerche, il Lenacapavir è stato valutato per le sue capacità di interazione con target biologici specifici, dimostrando una elevata affinità e selettività. Queste caratteristiche lo rendono un candidato promettente per l' sviluppo di farmaci innovativi.
Gli studi condotti hanno messo in evidenza l'efficacia del Lenacapavir in contesti di studio in vitro e in vivo, con particolare rilevanza nel trattamento di patologie emergenti. Le conclusioni preliminari suggeriscono che questo composto potrebbe rivestire un ruolo chiave nella progettazione di strategie terapeutiche future.
Tuttavia, ulteriori indagini sono necessarie per ulteriormente validare questi risultati e comprendere meglio la meccanica d'azione del Lenacapavir. La comunità scientifica attende con interesse i prossimi sviluppi in questo campo, che potrebbero portare a scoperte significative.
2189684-44-2 (Lenacapavir) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)